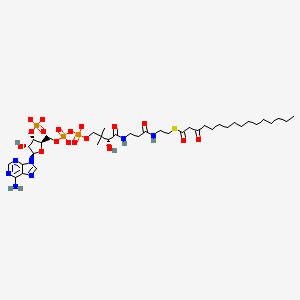
3-Oxohexadecanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxopalmitoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate OH groups of 3-oxopalmitoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an 11,12-saturated fatty acyl-CoA(4-) and a long-chain 3-oxo-fatty acyl-CoA(4-). It is a conjugate base of a 3-oxopalmitoyl-CoA.
Aplicaciones Científicas De Investigación
Role in Fatty Acid Metabolism
3-Oxohexadecanoyl-CoA is integral to the metabolism of very long-chain fatty acids. It serves as an intermediate in the peroxisomal beta-oxidation pathway, which is essential for breaking down fatty acids that are longer than 16 carbons. This process is critical for energy production and the maintenance of lipid homeostasis within cells .
Peroxisomal Beta-Oxidation
- Function : this compound is produced during the beta-oxidation of hexadecanoic acid (palmitic acid) in peroxisomes.
- Significance : The compound aids in the degradation of excess fatty acids, preventing accumulation that could lead to lipotoxicity and related metabolic disorders .
Analytical Applications
The synthesis and detection of this compound have been explored for analytical purposes, particularly using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of various acyl-CoA derivatives, which are crucial for studying enzymatic activities related to fatty acid metabolism .
HPLC Method Development
- Study : A study established a robust HPLC method for detecting this compound alongside other CoA esters.
- Outcome : This method enhances the ability to measure hydratase and dehydrogenase activities of bifunctional proteins involved in fatty acid metabolism, facilitating research into metabolic disorders .
Biochemical Research
Research involving this compound extends into understanding enzyme mechanisms and metabolic pathways. It has been utilized to investigate the activity of bifunctional proteins, which are essential for the proper functioning of metabolic processes involving fatty acids.
Enzyme Activity Studies
- Bifunctional Proteins : The compound is used to study D-bifunctional protein and L-bifunctional protein activities, which are key enzymes in the beta-oxidation pathway.
- Significance : Understanding these enzymes can provide insights into metabolic diseases linked to fatty acid metabolism and potential therapeutic targets .
Clinical Implications
Given its role in fatty acid metabolism, this compound has potential clinical implications, particularly concerning insulin resistance and metabolic syndrome.
Metabolic Disorders
- Insulin Resistance : Elevated levels of certain acyl-CoAs, including this compound, have been correlated with insulin resistance, suggesting that this compound may play a role in lipotoxicity within non-adipose tissues .
- Therapeutic Target : Investigating the pathways involving this compound could lead to new strategies for treating metabolic disorders.
Summary Table of Applications
Propiedades
Fórmula molecular |
C37H60N7O18P3S-4 |
|---|---|
Peso molecular |
1015.9 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1 |
Clave InChI |
NQMPLXPCRJOSHL-BBECNAHFSA-J |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















